2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic A+
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Overview
Description
2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic A+ is a useful research compound. Its molecular formula is C25H23NO4 and its molecular weight is 401.462. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The fluorenylmethoxycarbonyl (Fmoc) group is pivotal in biomedical research, notably for creating hydrogelators, biomaterials, and therapeutics. The synthesis of Fmoc-protected amino acids, like N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine, involves understanding the structural and supramolecular features essential for their properties. Advanced methods, including single-crystal X-ray diffraction and density functional theory (DFT), help investigate the structural, conformational, and energy landscape of these compounds. Such studies underscore the importance of noncovalent interactions and supramolecular synthons in crystal structures, providing insights into hydrogen-bonding patterns and molecular electrostatic potentials crucial for crystal packing and designing Fmoc-based biomaterials (Bojarska et al., 2020).
Solid Phase Peptide Synthesis
Fmoc amino acids are integral to solid-phase peptide synthesis (SPPS), a method that has significantly advanced in the past decades. The introduction of various solid supports, linkages, side chain protecting groups, and solvation conditions has enhanced the methodology, enabling the synthesis of biologically active peptides, isotopically labeled peptides, and small proteins. The Fmoc SPPS methodology is distinguished by its versatility, offering a truly "orthogonal" scheme that opens up numerous opportunities in bioorganic chemistry (Fields & Noble, 2009).
Sensor Development
Compounds derived from fluorene, such as 4-(4-(7-bromo-9, 9-dimethyl-fluoren-2-yl) phenyl) pyridine and 2, 7-Bis-(4-tert-butyl-phenyl)-9,9-dimethyl-9H-fluorene, have been synthesized and used as fluorescent sensors. These compounds exhibit selective detection capabilities for nitro compounds, metal cations, and amino acids. Specifically, they show remarkable sensitivity and selectivity in detecting substances like 2,4,6-Trinitrophenol (TNP), Fe3+, and L-arginine, making them valuable in various applications related to environmental monitoring and biochemical sensing (Han et al., 2020).
Mechanism of Action
Target of Action
It is known that similar compounds are often used as coupling agents in peptide synthesis , suggesting that they may interact with amino acids or proteins.
Mode of Action
Based on its structure, it can be inferred that it may interact with its targets through the fluorenylmethyloxycarbonyl (fmoc) group, which is commonly used in peptide synthesis for temporary protection of amino groups .
Action Environment
It’s worth noting that similar compounds are stable at room temperature and have a long shelf-life , suggesting that they may be relatively resistant to environmental changes.
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-25(2,23(27)28)16-11-13-17(14-12-16)26-24(29)30-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-14,22H,15H2,1-2H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONZAHFIGISEHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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